REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:27])[C:10]([NH:12][NH:13][C:14](=[O:26])[C:15]2[CH:20]=[CH:19][C:18]([O:21]C)=[C:17]([CH3:23])[C:16]=2[CH2:24][CH3:25])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:27])[C:10]([NH:12][NH:13][C:14](=[O:26])[C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([CH3:23])[C:16]=2[CH2:24][CH3:25])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)NNC(C1=C(C(=C(C=C1)OC)C)CC)=O)O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant solution is subsequently carefully decanted into one litre of ice-water
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Type
|
EXTRACTION
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Details
|
The aqueous phase is extracted twice with 500 ml of ethyl acetate
|
Type
|
EXTRACTION
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Details
|
The combined organic phases are then extracted once with 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
subsequently filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallised from 500 ml of acetonitrile using activated carbon
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)NNC(C1=C(C(=C(C=C1)O)C)CC)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |